Polyquaternium-1 vs. Benzalkonium Chloride: In Vivo Ocular Surface Toxicity Reduction
In an 11-day rat model, PQ-1 demonstrated substantially lower ocular surface toxicity compared to benzalkonium chloride (BAK) at equivalent concentrations [1]. At 0.5%, PQ-1 caused no significant tear production reduction or corneal alteration, whereas 0.5% BAK induced marked corneal damage and reduced tear production (P<0.05). This in vivo evidence supports PQ-1's superior safety margin for chronic ophthalmic use.
| Evidence Dimension | Ocular surface toxicity (corneal damage, tear production) |
|---|---|
| Target Compound Data | 0.5% PQ-1: No significant decrease in tear production; minimal corneal abnormalities; some reduction in goblet cell density vs control. |
| Comparator Or Baseline | 0.5% Benzalkonium chloride (BAK): Dramatic alteration of corneoconjunctival surface; significant decrease in tear production (P<0.05). |
| Quantified Difference | PQ-1 induced markedly less overall toxicity; BAK significantly reduced tear production while PQ-1 did not. |
| Conditions | In vivo rat model; twice daily instillation for 11 days; assessed by slit-lamp, fluorescein test, and histology. |
Why This Matters
For procurement of preservatives intended for chronic ophthalmic formulations, PQ-1 offers a quantifiably lower risk of ocular surface disease compared to BAK.
- [1] Labbé A, Pauly A, Liang H, Brignole-Baudouin F, Martin C, Warnet JM, Baudouin C. Comparison of toxicological profiles of benzalkonium chloride and polyquaternium-1: an experimental study. J Ocul Pharmacol Ther. 2006;22(4):267-278. View Source
